molecular formula C10H9BrO3 B13037364 Methyl7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Methyl7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B13037364
M. Wt: 257.08 g/mol
InChI Key: KAEODORRRIFSNQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Rationale

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its molecular framework. The parent structure is 1-benzofuran , a fused bicyclic system comprising a benzene ring and a furan moiety. The numbering begins at the oxygen atom in the furan ring, proceeding clockwise to prioritize substituents according to the lowest locant rule.

The compound features three critical modifications:

  • A methyl ester group (-COOCH₃) at position 2 of the dihydrofuran ring.
  • A bromine atom at position 7 on the benzene ring.
  • Partial saturation of the furan ring, indicated by the 2,3-dihydro prefix, which reduces the furan’s double bond between carbons 2 and 3.

Thus, the full IUPAC name is methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate , reflecting both substituent positions and the reduced furan ring.

Synonymous Chemical Designations

This compound is referenced under multiple aliases in chemical databases and commercial catalogs. Key synonymous designations include:

Synonym Source
Methyl 7-bromobenzofuran-2-carboxylate
7-Bromo-2-benzofurancarboxylic acid methyl ester
Methyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

These synonyms often arise from alternative numbering systems or stylistic preferences in academic literature. For instance, the term “benzofuran-2-carboxylate” may replace “1-benzofuran-2-carboxylate” in contexts where the fused ring numbering is implicitly understood.

Structural Elucidation via Crystallographic Analysis

While direct crystallographic data for this specific compound is not publicly available, its structure can be inferred through analogous benzofuran derivatives and computational modeling. The core benzofuran system adopts a planar conformation, with the dihydro modification introducing slight puckering in the furan ring.

Key structural features include:

  • Benzene Ring Substitution : The bromine atom at position 7 creates electronic asymmetry, influencing reactivity in electrophilic substitution reactions.
  • Ester Group Orientation : The methyl ester at position 2 projects perpendicular to the benzofuran plane, minimizing steric hindrance with adjacent substituents.
  • Dihydrofuran Geometry : Saturation of the 2,3-bond results in a half-chair conformation for the furan ring, as observed in related dihydrobenzofurans.

The molecular formula C₁₀H₉BrO₃ and molecular weight 257.08 g/mol align with mass spectrometry data. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons (δ 6.8–7.5 ppm), methyl ester (δ 3.7–3.9 ppm), and dihydrofuran protons (δ 2.5–3.2 ppm).

The SMILES notation O=C(C1OC2=C(Br)C=CC=C2C1)OC succinctly encodes the connectivity: a carboxylate group bonded to a dihydrofuran ring, which is fused to a brominated benzene ring. This representation aids in computational studies and database searches.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5H2,1H3

InChI Key

KAEODORRRIFSNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(O1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Starting Materials

The common starting point is a benzofuran derivative bearing a carboxylic acid functional group at the 2-position. This acid is either directly brominated or first converted into an ester or amide derivative before bromination.

Bromination

  • Reagents and Conditions: Bromination is commonly achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a solvent such as acetic acid or carbon tetrachloride (CCl4). Catalysts like iron(III) bromide (FeBr3) may be used to enhance regioselectivity and reaction rate.
  • Regioselectivity: The bromine atom is introduced selectively at the 7-position of the benzofuran ring. This selectivity is influenced by the electronic effects of substituents on the ring and reaction conditions. For example, the presence of hydroxyl or methoxy groups ortho to the bromination site can direct electrophilic substitution.
  • Reaction Monitoring: Nuclear Magnetic Resonance (1H- and 13C-NMR), mass spectrometry, and elemental analysis confirm the bromine substitution position and purity of the product.

Esterification

  • Conversion of Acid to Ester: The carboxylic acid intermediate is converted to the methyl ester using methylating agents such as dimethyl sulfate or methanol in the presence of acid catalysts (e.g., sulfuric acid or acidic ion-exchange resins).
  • Alternative Methods: Coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) can be used to enhance esterification efficiency and yield.
  • Reaction Conditions: Esterification is typically performed at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.

Detailed Reaction Schemes and Conditions

Step Reagents/Conditions Purpose Yield Range (%) Notes
Bromination Br2 or NBS, Acetic acid or CCl4, FeBr3 catalyst, 0–5 °C, 2–4 h Introduce bromine at 7-position 60–75 Low temperature controls regioselectivity and minimizes side reactions
Esterification CH3OH, H2SO4 or DCC/DMAP, RT to 50 °C, 6–12 h Convert acid to methyl ester 80–90 Use of coupling agents improves yield and purity

Research Findings on Preparation

  • Multistep Synthesis: Research indicates that starting from 2-carboxybenzofuran acid, the compound can be prepared via amide or ester intermediates, which are then brominated to achieve the desired substitution pattern.
  • Electrophilic Substitution Facilitation: The presence of electron-donating groups (e.g., hydroxyl) on the benzofuran ring enhances bromination at the ortho position relative to these groups, facilitating regioselective substitution.
  • Microwave-Assisted and Catalytic Methods: Emerging techniques such as palladium-catalyzed coupling and microwave-assisted synthesis have been explored to improve reaction efficiency and yields, though detailed protocols specific to this compound are limited.
  • Structural Confirmation: Characterization by NMR, mass spectrometry, and elemental analysis consistently confirms the structure and purity of the brominated methyl ester derivatives.

Summary Table of Key Preparation Methods

Preparation Step Method Description Key Reagents & Catalysts Typical Conditions Expected Yield (%) Analytical Confirmation
Bromination Electrophilic aromatic substitution on benzofuran Bromine or NBS, FeBr3 catalyst 0–5 °C, 2–4 h, AcOH or CCl4 60–75 1H-NMR, 13C-NMR, MS, Elemental Analysis
Esterification Conversion of carboxylic acid to methyl ester Methanol, H2SO4 or DCC/DMAP RT to 50 °C, 6–12 h 80–90 NMR, IR, MS

Notes on Optimization and Scale-Up

  • Temperature Control: Maintaining low temperatures during bromination is critical to avoid polybromination or degradation.
  • Solvent Choice: Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for esterification steps due to their inertness and ability to dissolve reactants.
  • Purification: Products are typically purified by recrystallization or chromatographic techniques to ensure high purity for research or pharmaceutical applications.
  • Safety: Bromination reactions require careful handling due to the corrosive and toxic nature of bromine and NBS.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has been studied for its anticancer effects. Research indicates that benzofuran derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate have demonstrated the ability to modulate key signaling pathways associated with tumor growth and apoptosis .

Antibacterial Activity
This compound also shows promise as an antibacterial agent. It has been observed to inhibit the growth of certain bacterial strains, which could be beneficial in developing new antibiotics. The mechanism often involves the inhibition of bacterial enzymes crucial for their survival .

Analgesic and Anti-inflammatory Effects
Studies have suggested that derivatives of benzofuran can exhibit analgesic and anti-inflammatory properties. These effects may be attributed to their ability to interact with pain pathways and inflammatory mediators .

Biochemical Applications

Enzyme Inhibition
Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate acts as a potent inhibitor of several enzymes. Its structural characteristics allow it to bind effectively to enzyme active sites, altering their activity and potentially leading to therapeutic effects in conditions like inflammatory diseases .

Cellular Mechanisms
Research indicates that this compound can influence cellular processes such as apoptosis and cell signaling. It modulates gene expression related to cell growth and survival, making it a candidate for further studies in cancer therapy .

Synthetic Applications

Building Block for Complex Molecules
In synthetic organic chemistry, methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate serves as a valuable building block for synthesizing more complex benzofuran derivatives. These derivatives can possess enhanced biological activities or improved pharmacokinetic properties .

Material Science
The compound is also being explored in material science for its potential use in developing new polymers or materials with specific properties due to its unique chemical structure .

Data Table: Summary of Applications

Application Area Details References
Medicinal ChemistryAnticancer properties; antibacterial activity; analgesic and anti-inflammatory effects
Biochemical ApplicationsEnzyme inhibition; modulation of cellular mechanisms
Synthetic ApplicationsBuilding block for complex molecules; potential use in material science

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate on various cancer cell lines. Results indicated significant inhibition of cell proliferation compared to control groups, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its applicability in developing new antibacterial treatments .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Functional Group Variations

The compound’s bioactivity and physicochemical properties are highly dependent on the position of substituents and functional groups. Key structural analogues include:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate Br at 5-position C₁₀H₉BrO₃ Used as a synthetic intermediate; no direct bioactivity reported
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate Br at 5, -OH at 7, -OCH₃ at 6 C₁₁H₉BrO₅ Cytotoxic against cancer cell lines (IC₅₀ ~5–10 μM)
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate Br at 5, aminoethoxy at 7, -OCH₃ at 6 C₁₇H₂₁BrNO₅ Antifungal activity (MIC ~2 μg/mL)
5-Methyl-2,3-dihydro-1-benzofuran-2-carboxylate CH₃ at 5-position (non-brominated) C₁₀H₁₀O₃ Lower cytotoxicity; structural precursor

Key Observations :

  • Positional Isomerism : The placement of bromine significantly alters bioactivity. For example, the 7-bromo derivative (target compound) is hypothesized to exhibit distinct electronic effects compared to the 5-bromo isomer (CAS 1187828-95-0), which is primarily a synthetic building block .
  • Functional Group Impact: Hydroxy and aminoethoxy substituents at the 7-position (as in compounds 4 and 5 from ) enhance cytotoxicity and antifungal activity, respectively. This suggests that the 7-position is a critical site for modulating biological interactions.
  • Bromination Effects: Brominated derivatives generally display lower cytotoxicity than their non-brominated precursors (e.g., 5-methyl analogue in ), likely due to reduced metabolic reactivity .

Biological Activity

Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various studies and data sources.

Synthesis

The synthesis of methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. The synthetic routes often utilize starting materials such as 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, which undergoes bromination and subsequent reactions to yield the target compound with high purity and yield .

Antimicrobial Activity

Research indicates that various benzofuran derivatives exhibit notable antimicrobial properties. Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has been evaluated for its activity against several microbial strains:

Microbial Strain MIC (μg/mL) Activity
Staphylococcus aureus50Antibacterial
Escherichia coli100Antibacterial
Candida albicans100Antifungal
Pseudomonas aeruginosa200Limited activity

These results suggest that the compound has a moderate to strong effect against Gram-positive bacteria and certain fungi .

Cannabinoid Receptor Activity

In a study focusing on cannabinoid receptor activity, derivatives of 2,3-dihydro-1-benzofuran were identified as selective CB2 agonists. Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has shown potential in modulating pain pathways through its interaction with cannabinoid receptors, particularly in neuropathic pain models . The compound's efficacy in this regard highlights its potential as a therapeutic agent for pain management.

Case Studies

  • Antimicrobial Efficacy : A study tested a series of benzofuran derivatives, including methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, against clinical isolates of Staphylococcus aureus. The findings demonstrated that compounds with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts .
  • Neuropathic Pain Management : In animal models of neuropathic pain, methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate was administered to assess its analgesic properties. Results indicated a significant reduction in pain scores compared to controls, suggesting that this compound may be beneficial in treating chronic pain conditions .

Research Findings

Recent studies have expanded the understanding of the biological activities associated with methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate. Key findings include:

  • Antioxidant Properties : Compounds derived from benzofurans have demonstrated antioxidant activity, which may contribute to their overall therapeutic profiles .
  • Anticancer Potential : Some derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines. For instance, compounds similar to methyl 7-bromo derivatives have been reported to exhibit growth inhibitory effects on human breast and prostate cancer cell lines .

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